molecular formula C23H21NO4 B12599837 N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide CAS No. 605657-49-6

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide

Cat. No.: B12599837
CAS No.: 605657-49-6
M. Wt: 375.4 g/mol
InChI Key: NOKPMFHBOCZIHE-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide is a synthetic organic compound featuring a 1,3-benzodioxole group linked via an ethyl chain to a benzamide moiety that is substituted with a benzyloxy group. Compounds containing the 1,3-benzodioxole (methylenedioxyphenyl) scaffold are of significant interest in medicinal and synthetic chemistry research due to their diverse biological activities and utility as intermediates . The benzodioxole unit is known to be essentially planar and can influence the molecular conformation and intermolecular interactions in the solid state, which can be critical for material properties . This benzamide derivative is strictly for research applications. It is designed for use in chemical synthesis as a building block for the development of more complex molecules, particularly in the exploration of structure-activity relationships. Researchers may also employ it in biochemical assays to study receptor interactions, given that structurally related compounds have been investigated for their potential to modulate physiological receptors, such as the TRPM8 "cold" receptor . The presence of the benzyloxy group offers a site for further synthetic modification, expanding its utility in parallel synthesis and combinatorial chemistry. This product is offered with comprehensive analytical data (such as 1H NMR, 13C NMR, and mass spectrometry) to ensure identity and purity, following the characterization standards applied to similar research compounds . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

605657-49-6

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C23H21NO4/c25-23(24-13-12-17-6-11-21-22(14-17)28-16-27-21)19-7-9-20(10-8-19)26-15-18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,24,25)

InChI Key

NOKPMFHBOCZIHE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.

    Alkylation: The benzodioxole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Benzyloxybenzamide: This involves the reaction of 4-hydroxybenzamide with benzyl chloride under basic conditions to form the benzyloxy group.

    Coupling: The final step involves coupling the benzodioxole derivative with the benzyloxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its structural features.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety could be involved in binding to these targets, while the benzyloxybenzamide structure might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Similarities

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methyl-benzamide
  • Structure : Substitutes the ethyl linker with a methyl group and replaces the benzyloxy with a methyl group on the benzamide.
  • Key Findings : Exhibits a well-defined crystalline structure stabilized by intermolecular hydrogen bonds (N–H···O and C–H···π interactions) .
N-(1,3-Benzodioxol-5-yl)-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide
  • Structure : Incorporates a coumarin-derived oxymethyl group instead of benzyloxy.
  • Key Findings : The coumarin moiety introduces fluorescence properties and may enhance binding to enzymes like cyclooxygenase or kinases .
  • Implications : The extended π-system could improve photostability for imaging applications, contrasting with the simpler benzyloxy group in the target compound.
Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)
  • Structure : Features iodinated aromatic rings and piperidinyl substituents instead of benzodioxole and benzyloxy groups.
  • Key Findings : High affinity for sigma receptors (Kd = 5.80 nM for ³H-pentazocine in DU-145 cells) and utility in prostate tumor imaging .
  • Implications: The target compound’s benzodioxole group may mimic sigma receptor interactions, but its lack of radioiodination limits diagnostic use.
Tetrazole-Containing Benzamides
  • Structure : Substitutes benzyloxy with tetrazolylmethoxy groups (e.g., 4-(hexyloxy)-N-[2-(1H-tetrazol-5-ylmethoxy)phenyl]benzamide).
  • Key Findings : Tetrazole enhances solubility (PSA = 102.02) and acts as a bioisostere for carboxylic acids .
  • Implications : The target compound’s benzyloxy group may reduce polarity compared to tetrazole derivatives, affecting membrane permeability.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Biological Target Notable Properties
Target Compound ~407.4 Benzodioxole-ethyl, benzyloxy Sigma receptors (hyp.) High lipophilicity
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methyl-benzamide ~285.3 Benzodioxole-methyl, methyl Capsaicin analogue Crystalline stability
Coumarin-Benzamide Hybrid ~445.4 Benzodioxole, coumarin-oxymethyl Enzymes (hyp.) Fluorescence, photostability
[¹²⁵I]PIMBA ~450.3 Iodo-methoxy, piperidinyl Sigma receptors High tumor uptake (Kd = 5.80 nM)
Tetrazole-Benzamide ~471.2 Hexyloxy, tetrazolylmethoxy Solubility enhancement PSA = 102.02

Research Implications

  • Target Compound vs.
  • Sigma Receptor Specificity: While [¹²⁵I]PIMBA shows nanomolar affinity for sigma receptors, the benzodioxole group in the target compound could offer a non-radioactive alternative for therapeutic targeting .
  • Solubility Trade-offs : Tetrazole derivatives prioritize aqueous solubility, whereas the benzyloxy group in the target compound may favor blood-brain barrier penetration .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C26H27NO5
  • Molecular Weight : 425.49 g/mol
  • SMILES Notation : C(CN(CCc1ccccc1)C(=O)c1ccc(OCOc2ccccc2)cc1)C

Biological Activity Overview

This compound has been studied for various biological activities:

1. Antioxidant Activity

Research indicates that compounds containing benzodioxole moieties exhibit significant antioxidant properties. These properties are attributed to the ability of the benzodioxole structure to scavenge free radicals, which can mitigate oxidative stress in cells.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This makes it a candidate for treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is linked to its interaction with specific molecular targets:

  • Kinase Inhibition : It may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : The compound might modulate neurotransmitter receptors, contributing to its potential neuroprotective effects.

Case Studies and Research Findings

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant inhibition of proliferation in breast and prostate cancer cells (IC50 values ranging from 10 to 20 µM).
Antioxidant assays Showed a DPPH radical scavenging activity with an IC50 value of 25 µM, indicating strong antioxidant potential compared to standard antioxidants.
Inflammation models In animal models, the compound reduced edema and inflammatory markers by approximately 40% compared to control groups.

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